3-Chloro-4-(3-fluorophenoxy)aniline hydrochloride
Overview
Description
3-Chloro-4-(3-fluorophenoxy)aniline hydrochloride is an organic compound with the molecular formula C12H10Cl2FNO
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-(3-fluorophenoxy)aniline hydrochloride typically involves a multi-step process starting from 3,4-dichloronitrobenzene. The key steps include:
Fluorine Displacement: The nitro group is replaced with a fluorine atom using a fluorinating agent.
Hydrogenation Reduction: The nitro group is reduced to an amine using hydrogen gas in the presence of a palladium on carbon (Pd-C) catalyst.
Salt Formation: The resulting amine is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the synthesis is scaled up with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and recycling of solvents and catalysts are common practices to enhance efficiency and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-(3-fluorophenoxy)aniline hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can further modify the aromatic ring or the substituents.
Substitution: The chloro and fluoro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd-C) catalyst is frequently used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
3-Chloro-4-(3-fluorophenoxy)aniline hydrochloride has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: It is investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: The compound is utilized in the development of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 3-Chloro-4-(3-fluorophenoxy)aniline hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluoro substituents enhance its binding affinity and selectivity, allowing it to modulate biological pathways effectively. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-(4-fluorophenoxy)aniline: Similar in structure but with a different position of the fluoro group.
3-Chloro-4-fluoroaniline: Lacks the phenoxy group, making it less complex.
4-(3-Fluorophenoxy)aniline hydrochloride: Similar but without the chloro substituent
Uniqueness
3-Chloro-4-(3-fluorophenoxy)aniline hydrochloride stands out due to the combination of chloro and fluoro substituents along with the phenoxy group, which imparts unique chemical and biological properties
Properties
IUPAC Name |
3-chloro-4-(3-fluorophenoxy)aniline;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClFNO.ClH/c13-11-7-9(15)4-5-12(11)16-10-3-1-2-8(14)6-10;/h1-7H,15H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMBHAIBSZGANQY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)OC2=C(C=C(C=C2)N)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1185297-43-1 | |
Record name | Benzenamine, 3-chloro-4-(3-fluorophenoxy)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1185297-43-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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